molecular formula C8H8N2O3 B14849582 1-(4-Methyl-6-nitropyridin-2-YL)ethanone

1-(4-Methyl-6-nitropyridin-2-YL)ethanone

Cat. No.: B14849582
M. Wt: 180.16 g/mol
InChI Key: HUUQPYMUFLPHBJ-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-nitropyridin-2-YL)ethanone is a nitro-substituted pyridine derivative featuring a methyl group at the 4-position and a nitro group at the 6-position of the pyridine ring, with an acetyl (ethanone) moiety at the 2-position. Its structural features make it a candidate for comparison with other ethanone derivatives, particularly those with aromatic or heteroaromatic substituents.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

1-(4-methyl-6-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C8H8N2O3/c1-5-3-7(6(2)11)9-8(4-5)10(12)13/h3-4H,1-2H3

InChI Key

HUUQPYMUFLPHBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-6-nitropyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-methylpyridine followed by acetylation. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Methyl-6-nitropyridin-2-YL)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-6-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(4-Methyl-6-nitropyridin-2-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-nitropyridin-2-YL)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Positional Isomerism :

  • 1-(4-Methyl-3-nitrophenyl)ethanone (): The nitro and methyl groups are adjacent (positions 3 and 4) on a benzene ring. This proximity may enhance steric hindrance and alter electronic distribution compared to the pyridine-based target compound. The nitro group at the meta position reduces electron density at the acetyl group, affecting reactivity in electrophilic substitution reactions .
  • 1-(2-Chlorophenyl)ethanone (): Chlorine at the ortho position exerts strong electron-withdrawing effects, comparable to nitro groups. However, chlorine’s lower electronegativity compared to nitro may result in milder deactivation of the aromatic ring .

Heteroaromatic vs. Aromatic Systems :

  • 1-(6-Methylpyrimidin-4-yl)ethanone (): The pyrimidine ring contains two nitrogen atoms, increasing ring electron deficiency compared to pyridine.
  • 1-(3,4-Dihydroxy-6-methylphenyl)ethanone (): The dihydroxy groups introduce strong electron-donating effects, increasing solubility in polar solvents. This contrasts with the nitro group’s electron-withdrawing nature, which reduces solubility .

Spectroscopic and Physical Properties

  • NMR Chemical Shifts: 1-(3,4-Dihydroxy-6-methylphenyl)ethanone (): Hydroxy groups cause downfield shifts in $ ^1H $ NMR (δ ~6.5–7.0 ppm for aromatic protons). In contrast, the nitro group in the target compound would deshield adjacent protons, resulting in similar downfield shifts but distinct splitting patterns . Tetrazolyl Derivatives (): $ ^{13}C $ NMR data for acetyl carbons in tetrazolyl ethanones (δ ~190–200 ppm) are comparable to the target compound, highlighting the carbonyl’s electron-deficient environment .
  • Melting Points and Solubility: Nitro groups generally increase melting points due to dipole interactions but reduce solubility in nonpolar solvents. For example, 1-(4-Methyl-3-nitrophenyl)ethanone () likely has a higher melting point than its non-nitro analogs, a trend expected for the target compound .

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